![molecular formula C20H16O9 B586420 4-O-Desmethyldoxorubicinone CAS No. 65446-19-7](/img/structure/B586420.png)
4-O-Desmethyldoxorubicinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-O-Desmethyldoxorubicinone (4-ODMR) is a synthetic derivative of the chemotherapy drug doxorubicin that has been extensively studied for its potential medical applications. 4-ODMR is a prodrug, which means that it is inactive until it is metabolized by enzymes in the body, releasing the active form of the drug. 4-ODMR has been studied for its ability to target and kill cancer cells, its biochemical and physiological effects, and its potential use in laboratory experiments.
Scientific Research Applications
Enhanced Cytotoxicity and Activity Against Resistant Cancers : 4-O-Desmethyldoxorubicinone derivatives have shown increased cytotoxicity compared to doxorubicin against a range of human and murine cell lines. These derivatives also exhibit activity against doxorubicin-resistant cancers, such as murine P388 leukemia and Lewis lung carcinoma metastases, and demonstrate effectiveness after oral administration without significant cardiotoxicity (Barbieri et al., 1987).
Variations in Doxorubicin Derivatives for Treatment Efficacy : Derivatives of doxorubicin, including 4-O-Desmethyldoxorubicinone, exhibit different therapeutic properties. Modifications in the chemical structure, like in 4'-deoxy-4'-iododoxorubicin, have led to extended activity spectrum and cytotoxicity on doxorubicin-resistant leukemia cells. These variations have been important in addressing the limitations of doxorubicin, such as dose-limiting side effects and lack of activity against major clinical tumors (Arcamone, 1985).
Antioxidant Involvement in Mitigating Doxorubicin-Induced Cardiotoxicity : Studies have shown that antioxidants can ameliorate doxorubicin-induced apoptosis in endothelial cells and cardiomyocytes. This suggests that oxidative stress plays a significant role in doxorubicin-induced cardiotoxicity, and understanding this mechanism is crucial for developing therapeutic strategies to mitigate these effects (Kotamraju et al., 2000).
Enhanced Drug Toxicity in Multidrug Resistant Cell Lines : Certain doxorubicin derivatives have shown to enhance drug toxicity in multidrug-resistant cell lines, suggesting their potential as modulating agents in cancer treatments involving P-glycoprotein-positive tumors (Kirk et al., 1993).
Potential for Clinical Trials in Colon Carcinoma : Some doxorubicin analogs, such as 4'-deoxydoxorubicin and 4'-O-methyldoxorubicin, have shown significant activity against colon tumors in preclinical models, indicating their potential for clinical trials in treating colon carcinoma (Giuliani & Kaplan, 1980).
Comparison with Doxorubicin in Pharmacology and Clinical Activity : Research comparing 4'-epidoxorubicin with doxorubicin has shown differences in pharmacokinetics, metabolism, and clinical activity. Epirubicin appears to have comparable antitumor activity but with different toxicity profiles, indicating its potential as an alternative treatment option (Cersosimo & Hong, 1986).
properties
IUPAC Name |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJZRSYGQUKG-FVINQWEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747564 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Desmethyldoxorubicinone | |
CAS RN |
65446-19-7 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.